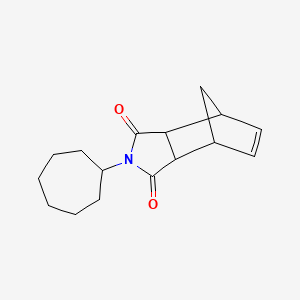![molecular formula C22H21Cl2N5O3 B10892457 N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892457.png)
N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry
Preparation Methods
The synthesis of N2-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURAMIDE involves multiple steps. Generally, pyrazole derivatives can be synthesized using various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . Industrial production methods often involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Chemical Reactions Analysis
N~2~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include elemental microanalysis, FTIR, and 1H NMR techniques . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has shown potential in various scientific research applications. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Additionally, they are used in the synthesis of bioactive chemicals and reactions in various media . The compound’s unique structure makes it a valuable candidate for further research in chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of N2-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. Pyrazoles exhibit tautomerism, which may influence their reactivity and biological activities . The compound’s effects are likely mediated through its interaction with enzymes and receptors, leading to various pharmacological outcomes.
Comparison with Similar Compounds
Similar compounds to N2-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURAMIDE include other pyrazole derivatives such as 3(5)-aminopyrazoles and hydrazine-coupled pyrazoles . These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. The unique combination of substituents in N2-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-2-FURAMIDE contributes to its distinct chemical and biological characteristics.
Properties
Molecular Formula |
C22H21Cl2N5O3 |
|---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21Cl2N5O3/c1-13-8-17(4-6-19(13)23)31-11-18-5-7-20(32-18)22(30)26-16-9-25-28(10-16)12-29-15(3)21(24)14(2)27-29/h4-10H,11-12H2,1-3H3,(H,26,30) |
InChI Key |
LTQXFAQQDGXURA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=CN(N=C3)CN4C(=C(C(=N4)C)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


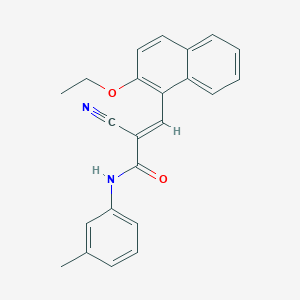
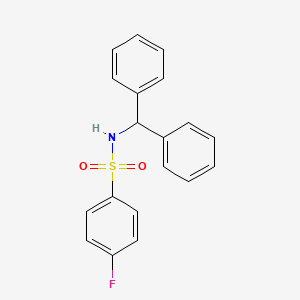
![(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B10892390.png)
![(2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892404.png)
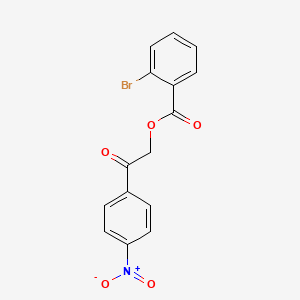

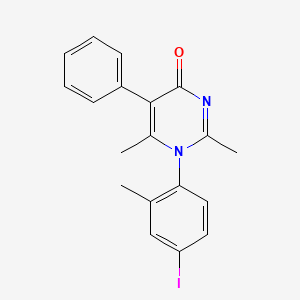

![(2E)-3-{5-[(4-chlorophenyl)sulfanyl]furan-2-yl}-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10892417.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B10892423.png)
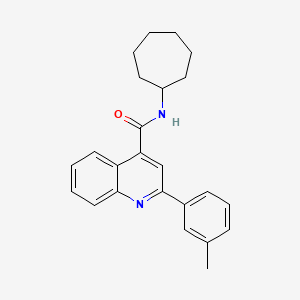
![(2E)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enamide](/img/structure/B10892432.png)
